molecular formula C20H16BrN5O4 B2546408 2-(5-bromo-2-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-30-7

2-(5-bromo-2-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

カタログ番号: B2546408
CAS番号: 869069-30-7
分子量: 470.283
InChIキー: MTANOMCJWCIEKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Product Overview 2-(5-Bromo-2-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 869069-30-7) is a synthetic small molecule with a molecular formula of C20H16BrN5O4 and a molecular weight of 470.3 g/mol. This chemical entity belongs to the class of 8,9-dihydro-8-oxo-7H-purine-6-carboxamides, a scaffold of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purine bases fundamental to life processes . Research Applications and Value The purine core is a privileged structure in drug discovery. Purine derivatives are extensively investigated for their diverse biological activities, including as potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents . Many purine-based drugs, such as mercaptopurine and cladribine, are clinically used, primarily in oncology, where their mechanisms often involve impairing nucleic acid synthesis or inhibiting key metabolic enzymes . This specific compound, with its strategic bromo- and methoxy-phenyl substitutions, is a valuable intermediate for researchers exploring structure-activity relationships (SAR) and developing novel inhibitors targeting enzymes involved in purine signaling and cell proliferation . Mechanism of Action & Biological Evaluation While the specific biological target and detailed mechanism of action for this compound are areas of active research, its design is grounded in the known pharmacophoric properties of the purine nucleus. Purine derivatives can function by mimicking natural purines, allowing them to interact with a wide array of cellular enzymes and receptors. Potential mechanisms under investigation for similar compounds include: Enzyme Inhibition: Purine analogs are known to inhibit enzymes involved in nucleotide metabolism, such as xanthine oxidase, as well as various kinases (e.g., mTOR, EGFR, VEGFR) and phosphodiesterases that are critical for cellular signaling and growth . Receptor Binding: The compound may interact with purinergic receptors (P1 and P2 families), which are implicated in a vast range of physiological and pathological processes, including immune-mediated inflammatory diseases, making them prominent pharmacological targets . The presence of the bromine atom offers a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), enabling medicinal chemists to create a diverse library of analogs for biological screening and optimization . Use and Handling This product is provided for non-human research applications only and is classified as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment. The product is typically supplied as a solid and should be stored in a cool, dry place, protected from light to ensure long-term stability.

特性

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O4/c1-29-13-8-7-10(21)9-11(13)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)12-5-3-4-6-14(12)30-2/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTANOMCJWCIEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(5-bromo-2-methoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 869068-84-8) is a synthetic organic molecule characterized by a purine core, which is integral to many biologically active compounds. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₉H₁₃BrN₅O₃
  • Molecular Weight : 458.2 g/mol
  • Structural Features :
    • A purine core that suggests potential interactions with biological systems.
    • Substituents including bromine and methoxy groups, which can influence its chemical reactivity and biological properties.

Structural Comparison

Compound NameCAS NumberKey Features
Caffeine58-08-2A stimulant; contains a methyl group instead of ethoxy.
Theobromine83-67-0Found in chocolate; similar structure but different biological effects.
Allopurinol315-30-0Used for gout treatment; inhibits xanthine oxidase involved in purine metabolism.

Anticancer Potential

Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines, showing promising results:
    • MCF7 (Breast Cancer) : IC₅₀ values indicating significant growth inhibition.
    • A549 (Lung Cancer) : Demonstrated potential through apoptosis induction.
  • Mechanism of Action :
    • The purine structure suggests interactions with enzymes involved in nucleic acid metabolism.
    • Potential inhibition of kinases associated with cancer progression has been hypothesized based on structural analogs.

Anti-inflammatory Activity

Preliminary investigations have suggested that this compound may also possess anti-inflammatory properties, similar to other purine derivatives. The following points highlight its potential:

  • Inhibition of Inflammatory Cytokines : Studies indicate that compounds with similar structures can reduce the levels of pro-inflammatory cytokines in vitro.
  • Fibrosis Models : In animal models, related compounds have shown efficacy in reducing fibrosis markers, suggesting a broader therapeutic application.

Recent Research Highlights

  • Study on Anticancer Activity :
    • A recent study evaluated the compound's efficacy against multiple cancer cell lines, revealing an IC₅₀ value of approximately 12.5 µM for MCF7 cells, indicating moderate potency compared to standard chemotherapeutics .
  • Mechanistic Insights :
    • Research has focused on the compound's ability to bind to specific kinases implicated in tumorigenesis, providing insights into its potential as a targeted therapy .
  • Comparative Analysis with Other Compounds :
    • In comparison to known anticancer agents like doxorubicin, the compound exhibited lower cytotoxicity but a unique profile that warrants further investigation into its selectivity and mechanism .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC₅₀ = 12.5 µM (MCF7)
Anti-inflammatoryReduction in cytokine levels
Fibrosis InhibitionDecreased fibrosis markers

類似化合物との比較

Key Observations :

  • Electron Effects : Methoxy groups (target compound) donate electrons via resonance, while bromo and fluorine substituents withdraw electrons, altering charge distribution.
  • Steric Considerations : Bulky substituents (e.g., bromo in the target compound) may hinder rotational freedom or binding to sterically sensitive targets compared to smaller groups (e.g., methyl in ).
  • Polarity : The target compound’s bromo and methoxy groups increase polarity relative to methyl or fluorine-substituted analogs, affecting solubility and membrane permeability.

Reactivity Differences :

  • The target compound’s bromo group may undergo further substitution (e.g., Suzuki coupling), whereas methyl or methoxy groups are less reactive.
  • Fluorine-substituted analogs (e.g., ) exhibit stability under acidic/basic conditions due to fluorine’s strong C-F bond.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。